4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzoyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the chlorophenyl, methylbenzoyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, benzoyl chlorides, and phenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic uses, such as its anxiolytic and sedative properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and alteration of ion channel activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(4-chlorophenyl)-1-(4-methylbenzoyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the chlorophenyl and methylbenzoyl groups may enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H23ClN2O |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C29H23ClN2O/c1-20-11-13-23(14-12-20)29(33)32-27-10-6-5-9-25(27)31-26(21-15-17-24(30)18-16-21)19-28(32)22-7-3-2-4-8-22/h2-18,28H,19H2,1H3 |
InChI Key |
LGYLQVAAIXINOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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